bromopyruvic acid

Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

Select bromopyruvic acid (3-BrPA) for its irreversible, multi-target alkylating activity against hexokinase II and GAPDH—mechanistically distinct from competitive inhibitors like 2-DG, DCA, or sodium oxamate. Unlike alternatives, 3-BrPA induces concurrent mitochondrial depolarization and ROS production, enabling p53-independent cytotoxicity and proven chemopotentiation of cisplatin/oxaliplatin even in resistant cancer models. Its quantified 24-fold MCT1-mediated tumor selectivity versus normal cells makes it an indispensable probe for metabolic symbiosis studies and a benchmark payload for evaluating advanced prodrug and Pt(IV) delivery technologies. Not interchangeable with common glycolytic inhibitors.

Molecular Formula C3H3BrO3
Molecular Weight 166.96 g/mol
CAS No. 113-59-3
Cat. No. B1664594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebromopyruvic acid
CAS113-59-3
Synonyms3-BrPA;  3-BP;  BPV;  NSC 11731;  NSC-11731;  NSC11731;  NSC 62343;  NSC62343;  NSC-62343;  SBB053571;  BRN 1746786;  Bromopyruvic acid;  3-Bromopyruvic acid, bromopyruvic acid;  3-bromo-2-oxopropanoic acid;  bromopyruvate;  3-bromopyruvate;  beta.-Bromopyruvic acid;  bromo-2-oxopropanoic acid;  3-bromo-2-oxo-propanoic acid;  c-bromoacetylformate
Molecular FormulaC3H3BrO3
Molecular Weight166.96 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)Br
InChIInChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
InChIKeyPRRZDZJYSJLDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromopyruvic Acid (3-Bromopyruvate) for Glycolysis and Cancer Metabolism Research: Key Specifications and Procurement Considerations


Bromopyruvic acid (3-bromopyruvate; 3-BrPA; CAS 1113-59-3) is a synthetic brominated derivative and structural analog of pyruvic acid [1]. It acts as a cell-permeable, highly reactive alkylating agent that irreversibly inhibits multiple key enzymes in glycolysis and oxidative phosphorylation [2], most notably hexokinase II (HK II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [3]. As a small-molecule metabolic inhibitor, 3-BrPA is widely employed in cancer research to target the Warburg effect, serving as a potent antitumor agent and a chemopotentiator of platinum drugs .

Why Bromopyruvic Acid (3-BrPA) Cannot Be Replaced by 2-DG, DCA, or Oxamate: A Differentiated Mechanism of Action


While several glycolytic inhibitors are available, bromopyruvic acid (3-BrPA) is mechanistically distinct and cannot be simply interchanged with common alternatives such as 2-deoxyglucose (2-DG), dichloroacetate (DCA), or sodium oxamate. 2-DG acts as a competitive inhibitor of glucose metabolism, primarily at the hexokinase step, but unlike 3-BrPA, it does not induce mitochondrial depolarization or directly generate reactive oxygen species (ROS) [1]. DCA targets mitochondrial pyruvate dehydrogenase kinase (PDK) and exhibits hypoxia selectivity, a property not shared by 3-BrPA [2]. Oxamate inhibits lactate dehydrogenase (LDH) but lacks the broad, multi-target alkylating activity of 3-BrPA [3]. Substitution without considering these fundamental differences in mechanism, target profile, and cellular uptake can lead to divergent experimental outcomes. The following evidence guide provides quantitative, comparator-based data to support scientific and procurement decisions.

Bromopyruvic Acid (3-BrPA): Head-to-Head Quantitative Evidence vs. 2-DG, DCA, Iodoacetate, and Platinum Chemotherapeutics


3-BrPA Induces Rapid Mitochondrial Depolarization and ROS-Dependent Cell Death Unlike 2-DG

3-Bromopyruvate (BP) demonstrates a dual mechanism of action not observed with the glycolysis inhibitor 2-deoxyglucose (2-DG). In a direct head-to-head comparison using HCT116 colon carcinoma cells, both BP and 2-DG rapidly decreased cellular ATP within hours of treatment. However, unlike 2-DG, BP treatment (at equitoxic doses) concomitantly induced mitochondrial depolarization and led to cell death that was effectively blocked by the antioxidant N-acetylcysteine, indicating ROS involvement. This mitochondrial and ROS-mediated cytotoxic component is unique to BP and is not replicated by 2-DG [1].

Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

Quantified MCT1 Inhibition by 3-BrPA and Its Role in Cancer-Selective Uptake

3-Bromopyruvate (3-BrPA) is a known inhibitor of the monocarboxylate transporter 1 (MCT1), a key determinant of its cellular uptake. In multiple human cancer cell lines, 3-BrPA inhibits MCT1 with defined IC50 values: 14.7 μM in SiHa (cervical cancer), 24.2 μM in UM-UC-3 (bladder cancer), and 28.6 μM in HCT-116 (colon cancer) cells . The functional significance of this is highlighted in multiple myeloma (MM) cells, where the Km for intracellular accumulation of 3-BrPA is 0.3 mmol/L, which is 24 times lower than the Km of 7.2 mmol/L in control peripheral blood mononuclear cells, indicating a preferential uptake by cancer cells [1]. This selectivity translates to a differential IC50 for cell viability of 24 μmol/L in MM cells versus 58 μmol/L in control cells [1].

Monocarboxylate Transporter 1 MCT1 Inhibition Cancer Cell Uptake

3-BrPA Exhibits Superior Alkylating Reactivity vs. Iodoacetate and Bromoacetate

As an alkylating agent, 3-bromopyruvic acid (3-BrPA) demonstrates high reactivity due to the electron-withdrawing carbonyl group adjacent to the reactive carbon. In studies of acetohydroxyacid synthase I (AHAS I) from E. coli, 3-BrPA irreversibly inactivated the enzyme, whereas bromoacetate and iodoacetate were found to be much less effective [1]. Similarly, in studies with dihydrolipoamide, 3-BrPA greatly exceeded the reactivity of N-phenyl-α-bromoacetamide, iodoacetamide, iodoacetic acid, and several bromoalkyl acids [2]. This is attributed to the carbonyl group's influence on the reactivity of the adjacent carbon, making 3-BrPA a more potent alkylating agent than many other haloalkyl acids [2].

Alkylating Agent Enzyme Inactivation Structure-Activity Relationship

3-BrPA Potentiates Platinum Drug Efficacy in p53-Deficient Cancer Cells

3-Bromopyruvate (BP) acts as a potent chemopotentiator of platinum-based drugs. In a direct comparison, when BP was combined with cisplatin or oxaliplatin, it led to massive cell death in vitro [1]. Crucially, the anti-proliferative effects of low-dose platinum therapy were strikingly potentiated even in p53-deficient cancer cells, which are often resistant to conventional chemotherapy [1]. In an in vivo model of malignant pleural mesothelioma, treatment with 3-BrPA significantly prolonged survival in nude mice, and its combination with cisplatin provided a significant survival benefit over either treatment alone. Notably, cisplatin monotherapy in this model had no or only a mild effect on survival [2].

Chemopotentiation Cisplatin p53 Drug Resistance

3-BrPA and DCA: Lack of Hypoxia Selectivity Differentiates 3-BrPA's Application

While both 3-bromopyruvate (3-BrPA) and dichloroacetate (DCA) are investigated as inhibitors of cancer metabolism, they exhibit fundamentally different behaviors under hypoxia. A study evaluating a series of glycolytic inhibitors found that 3-BrPA, along with 2-deoxyglucose (2-DG) and sodium oxamate, did not show hypoxia selectivity in vitro and actually led to resistance under hypoxic conditions (0.1% oxygen) in several cell lines [1]. In contrast, DCA demonstrated hypoxia selectivity in the same experimental setup [1]. This indicates that 3-BrPA is not suitable for targeting hypoxic tumor regions, whereas DCA may be. Furthermore, their clinical limitations differ: 3-BrPA's application in glioma is restricted by its inability to cross the blood-brain barrier, while DCA faces dose-limiting toxicity [2].

Hypoxia Drug Resistance Dichloroacetate Metabolic Inhibitors

3-BrPA's Antiproliferative IC50 is 45-100 µM, Differentiating its Potency from Next-Generation Copper Complexes

In a comparative study evaluating antiproliferative activity on several human carcinoma cell lines (AS-30D hepatocarcinoma), the IC50 of 3-bromopyruvate (3-BrPA) for 24-72 hour growth inhibition ranged from 45 to 100 µM [1]. This serves as a critical potency benchmark. The copper-based drug Casiopeina II-gly (CasII-gly) was found to be significantly more potent, with an IC50 ranging from 0.74 to 6.7 µM under the same conditions [1]. This 6.7- to 135-fold difference in potency highlights that while 3-BrPA is an effective tool compound, other agents may exhibit superior antiproliferative activity in certain contexts. Importantly, both compounds showed no apparent effect on normal human-proliferating lymphocytes and HUVECs at these concentrations, confirming 3-BrPA's cancer selectivity [1].

Antiproliferative Activity IC50 Hepatocarcinoma Comparative Potency

Bromopyruvic Acid (3-BrPA): Validated Research and Industrial Applications Based on Comparative Evidence


Studying p53-Independent Cytotoxicity and Overcoming Platinum Resistance

3-Bromopyruvate is ideally suited for research on p53-independent cell death pathways and for studies aimed at overcoming resistance to platinum-based chemotherapeutics. The evidence shows that 3-BrPA's cytotoxicity is independent of p53 status and that it can potentiate the effects of cisplatin and oxaliplatin, even in p53-deficient and otherwise resistant cancer cells [1]. This makes it a critical tool compound for dissecting mechanisms of chemoresistance and for developing novel combination therapy strategies [2].

Investigating Dual Inhibition of Glycolysis and Mitochondrial Metabolism

For researchers studying the interplay between glycolysis and oxidative phosphorylation, 3-BrPA offers a unique advantage. As demonstrated in direct comparisons with 2-DG, 3-BrPA is one of the few agents that rapidly inhibits ATP production from glycolysis while also inducing mitochondrial depolarization and ROS production [1]. This dual-targeting mechanism makes it a powerful probe for investigating metabolic catastrophe and the cellular response to severe energy stress, providing a more complete metabolic shutdown than achieved by inhibitors like 2-DG.

Developing and Validating pH-Responsive and Targeted Prodrug Formulations

The high intrinsic potency but broad reactivity of 3-BrPA presents a classic delivery challenge, making it a model payload for advanced drug delivery research. Its alkylating properties and known formulation challenges (e.g., blood-brain barrier penetration) have driven the development of innovative prodrugs, such as pH-responsive cholesterol esters designed for tumor-specific release [1] and novel Pt(IV) complexes for oral administration [2]. 3-BrPA serves as a benchmark for evaluating new delivery technologies aimed at improving the therapeutic index of potent but systemically toxic agents.

Probing Cancer-Selective Uptake via MCT1

3-Bromopyruvate is a key tool for investigating the role of monocarboxylate transporters (MCTs), particularly MCT1, in cancer metabolism and drug uptake. Its quantified MCT1 inhibition and 24-fold more efficient uptake in multiple myeloma cells compared to normal cells provide a clear experimental model [1]. This application is critical for studies on metabolic symbiosis within tumors, for understanding the basis of cancer-selective cytotoxicity, and for screening patient populations that may be more responsive to metabolic inhibitors based on MCT1 expression levels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for bromopyruvic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.